BS 181 dihydrochloride is classified as a small molecule inhibitor targeting CDK7, a member of the cyclin-dependent kinase family. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tocris Bioscience and ApexBio . Its CAS number is 1883548-83-1, and it is utilized extensively in biochemical and pharmacological studies.
The synthesis of BS 181 dihydrochloride involves several steps that typically start from commercially available starting materials. The key steps include:
The synthesis process can be optimized for yield and purity through techniques such as flash column chromatography and various purification methods .
BS 181 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents used in its synthesis include organic solvents like dichloromethane and various acids .
The reactions involving BS 181 dihydrochloride can yield various substituted derivatives, each potentially possessing distinct biological activities.
BS 181 dihydrochloride acts as a highly selective inhibitor of CDK7 with an IC50 value of 21 nM, demonstrating over 40-fold selectivity for CDK7 compared to other cyclin-dependent kinases .
The inhibition leads to:
BS 181 dihydrochloride has significant applications in scientific research, particularly in cancer biology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: